Stanozolol, chemically known as 17β-hydroxy-17α-methyl-5α-androstano[3,2-c]pyrazole, is a synthetic derivative of testosterone. [, ] It belongs to the class of heterocyclic steroids, characterized by the presence of a pyrazole ring fused to the A-ring of the androstane nucleus. [, , ] While primarily recognized for its anabolic properties, stanozolol also exhibits androgenic effects, albeit to a lesser extent than testosterone. [, ]
Synthesis Analysis
Stanozolol synthesis typically involves a multi-step process starting from testosterone or its derivatives. A key step involves the introduction of the pyrazole ring, often achieved through a condensation reaction. [] Further modifications, such as the introduction of hydroxyl groups at specific positions, lead to the formation of various stanozolol metabolites. [, , , , ]
Molecular Structure Analysis
Stanozolol undergoes various chemical reactions, primarily involving its hydroxyl and pyrazole functional groups. Metabolically, it undergoes hydroxylation reactions, leading to the formation of metabolites like 3′-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol. [, , , , ] These metabolites are often targeted in doping control analyses due to their longer detection windows compared to the parent compound. [, , , , , ] Stanozolol also undergoes conjugation reactions, such as glucuronidation, to enhance its water solubility and facilitate excretion. [, , , , ]
Mechanism of Action
Stanozolol exerts its effects primarily through binding to androgen receptors, similar to other anabolic-androgenic steroids. [, , ] This binding triggers a cascade of downstream signaling events, leading to the modulation of gene expression involved in protein synthesis and muscle growth. [, , ] Stanozolol has also been shown to modulate the activity of enzymes involved in collagen synthesis, potentially influencing tissue repair and remodeling processes. [, ] Furthermore, some studies suggest that stanozolol may interact with other receptors, such as the gamma-aminobutyric acid A (GABAA) receptor, influencing neurotransmission in the central nervous system. [, ]
Physical and Chemical Properties Analysis
Stanozolol exists as a white or off-white crystalline powder. [] It exhibits limited solubility in water but is soluble in organic solvents like ethanol. [] It possesses a characteristic UV absorbance spectrum that can be used for analytical identification. []
Applications
Treatment of Bone Marrow Failure: Research has explored the potential of stanozolol in treating aplastic anemia, a condition characterized by inadequate blood cell production in the bone marrow. [] While the exact mechanisms are not fully understood, studies suggest that stanozolol may exert immunosuppressive effects and potentially influence the production of erythropoietin, a hormone stimulating red blood cell formation. [, ]
Investigating Muscle Growth and Metabolism: Stanozolol serves as a valuable tool in studying muscle growth and protein metabolism. Its ability to promote muscle protein synthesis and influence RNA concentrations in muscle tissue provides insights into the regulation of these processes. []
Studying Cardiovascular Effects of Anabolic Steroids: Research utilizes stanozolol to investigate the cardiovascular effects of anabolic steroid use, both beneficial and detrimental. [, , , ] Studies have examined its impact on blood pressure, heart function, lipid metabolism, and the development of atherosclerosis. [, , , ]
Related Compounds
Compound Description: 3'-Hydroxystanozolol is a major urinary metabolite of Stanozolol. [, , , , , , , ] It is primarily excreted in a conjugated form, often as glucuronide. [, ] This metabolite serves as a key target analyte in doping control procedures for detecting Stanozolol misuse. [, , , , ]
Relevance: 3'-Hydroxystanozolol is formed via the metabolic process of hydroxylation of Stanozolol, signifying the body's attempt to break down and eliminate the drug. This metabolite holds particular importance in anti-doping efforts because it offers a longer detection window compared to the parent drug. [, , , , ]
4β-Hydroxystanozolol
Compound Description: 4β-Hydroxystanozolol is a hydroxylated metabolite of Stanozolol, identified in human urine. [, , , ] It is also excreted as a glucuronide conjugate. []
Relevance: Like 3'-Hydroxystanozolol, 4β-Hydroxystanozolol is a product of Stanozolol metabolism and serves as an additional marker in doping control analysis. [, , , ] The presence of these metabolites in urine provides evidence of Stanozolol administration.
16β-Hydroxystanozolol
Compound Description: 16β-Hydroxystanozolol is another key metabolite of Stanozolol found in urine, often as a glucuronide conjugate. [, , , ]
Relevance: This metabolite plays a significant role in doping control because of its prolonged detection window compared to the parent Stanozolol. [, , , ] The detection of 16β-Hydroxystanozolol, along with other metabolites, strengthens the evidence of Stanozolol use.
4,16-Dihydroxystanozolol
Compound Description: 4,16-Dihydroxystanozolol is a dihydroxylated metabolite of Stanozolol identified in human urine. [] It results from further metabolism of the mono-hydroxylated metabolites.
Relevance: This metabolite demonstrates the complexity of Stanozolol metabolism. The presence of 4,16-Dihydroxystanozolol in urine further confirms exposure to Stanozolol. []
3'-Hydroxy-17-epistanozolol
Compound Description: This metabolite is an epimer of 3'-Hydroxystanozolol, differing in the configuration at the 17th carbon atom. []
Relevance: The identification of 3'-Hydroxy-17-epistanozolol highlights the stereospecific nature of Stanozolol metabolism. []
16α-Hydroxystanozolol
Compound Description: 16α-Hydroxystanozolol is another hydroxylated metabolite of Stanozolol, characterized by the position of the hydroxyl group. [] It can be further metabolized to form dihydroxylated compounds.
Relevance: 16α-Hydroxystanozolol showcases the diverse metabolic pathways of Stanozolol. [] Its detection, often alongside other metabolites, provides robust evidence of Stanozolol administration.
Compound Description: 17-Epistanozolol is an epimer of Stanozolol, differing in configuration at the 17th carbon atom. [, ]
Relevance: This compound is often studied alongside Stanozolol to understand their distinct fragmentation behaviors and metabolic pathways. []
4α-Hydroxystanozolol
Compound Description: This hydroxylated metabolite of Stanozolol differs from 4β-Hydroxystanozolol in the spatial orientation of the hydroxyl group at the 4th carbon atom. []
Relevance: This distinction highlights the stereospecific nature of Stanozolol's metabolism, with enzymes potentially favoring the formation of one epimer over the other. []
17-epi-16α-OH-stanozolol
Compound Description: This metabolite is a combined epimer and hydroxylated form of Stanozolol, exhibiting both structural modifications. []
Relevance: Its presence signifies the complex metabolic transformations that Stanozolol can undergo within the body. []
Stanozolol-N-glucuronide
Compound Description: Stanozolol-N-glucuronide is a phase-II metabolite of Stanozolol, formed by the conjugation of Stanozolol with glucuronic acid. [, , ] It exists as two isomers, 1'N-glucuronide and 2'N-glucuronide, indicating glucuronidation at different nitrogen atoms on the pyrazole ring of Stanozolol. []
Relevance: This metabolite, particularly the 1'N-glucuronide isomer, is highly relevant in doping control due to its extended detection window compared to Stanozolol and some other metabolites. [, ] The identification of Stanozolol-N-glucuronide in urine provides strong evidence of Stanozolol administration, even several weeks post-exposure. [, ]
17-Epistanozolol-N-glucuronide
Compound Description: Similar to Stanozolol-N-glucuronide, this metabolite is a glucuronide conjugate of 17-epistanozolol. [, ] It also exists as two isomers, 1'N-glucuronide and 2'N-glucuronide. []
Relevance: 17-Epistanozolol-N-glucuronide, especially the 1'N-glucuronide isomer, is highly significant in doping control due to its remarkably long detection window, up to 28 days post-administration of Stanozolol. []
3′-OH-stanozolol glucuronide
Compound Description: This metabolite represents a phase-II metabolite of 3′-hydroxystanozolol, where glucuronidation occurs after the initial hydroxylation step. [, ]
Relevance: Like other glucuronide conjugates, 3′-OH-stanozolol glucuronide plays a crucial role in extending the detection window for Stanozolol abuse. Its detection significantly increases the likelihood of identifying Stanozolol misuse compared to traditional methods focusing on the parent drug or phase-I metabolites. [, ]
16β-hydroxystanozolol-O-glucuronide
Compound Description: This metabolite is a glucuronide conjugate of 16β-hydroxystanozolol. []
Relevance: Similar to other glucuronide conjugates, 16β-hydroxystanozolol-O-glucuronide offers a longer detection window for Stanozolol compared to the parent compound. [] Its identification supports the evidence of Stanozolol use in anti-doping analysis.
4-Dehydrostanozolol
Compound Description: This compound is a synthetic analog of Stanozolol, characterized by the introduction of a double bond in the A-ring of the steroid structure. []
Relevance: 4-Dehydrostanozolol, alongside other synthetic analogs, is crucial for understanding the structure-activity relationships of Stanozolol. [] Analyzing their fragmentation patterns through mass spectrometry helps identify characteristic ions, aiding in the development of analytical methods for detecting Stanozolol and its related compounds.
17-Ketostanozolol
Compound Description: This compound is another synthetic analog of Stanozolol, featuring a keto group at the 17th carbon atom. []
Relevance: Similar to 4-Dehydrostanozolol, 17-Ketostanozolol is studied to elucidate the impact of structural modifications on the fragmentation behavior and analytical properties of Stanozolol and its analogs. []
N-Methyl-3'-OH-stanozolol
Compound Description: This synthetically modified metabolite of Stanozolol has a methyl group attached to the nitrogen atom of the pyrazole ring. []
Relevance: N-Methyl-3'-OH-stanozolol, being a synthetic analog, provides insights into the effects of specific structural modifications on the analytical behavior of Stanozolol and its metabolites. [] This knowledge aids in developing accurate and sensitive methods for detecting these compounds in biological samples.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Semustine is a methylated derivative of carmustine with antineoplastic activity. As an alkylating agent, semustine forms covalent linkages with nucleophilic centers in DNA, causing depurination, base-pair miscoding, strand scission, and DNA-DNA cross-linking, which may result in cytotoxicity. (NCI04) Semustine is an organochlorine compound that is urea in which the two hydrogens on one of the amino groups are replaced by nitroso and 2-chloroethyl groups and one hydrogen from the other amino group is replaced by a 4-methylcyclohexyl group. It has a role as an antineoplastic agent, a carcinogenic agent and an alkylating agent. It is an organochlorine compound and a member of N-nitrosoureas. 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea is a light yellow powder. (NTP, 1992)
SPRC, also known as S-Propargyl-cysteine, is a novel synthetic molecule exerting antioxidant effects via elevating generation of endogenous H2S. SPRC activates Gp130-mediated STAT3 and prevents doxorubicin-induced cardiotoxicity.
Potent, cell-permeable, irreversible non-selective Cdc25 inhibitor. Induces cell cycle arrest at both G1 and G2/M phase. Shows antiproliferative effects against tumor cell lines (IC50 = 0.2-35 μM). Shows antitumor effects in vivo. Three genes encode dual specificity phosphatases that are Cdc25 homologs. The phosphatases, Cdc25A through C, are proto-oncogenes and are often over-expressed in cancers. NSC 663284 is a potent, cell-permeable, and irreversible inhibitor of all Cdc25 isoforms, with preference for Cdc25A (IC50 = 29, 95, and 89 nM for Cdc25A, Cdc25B2, and Cdc25C, respectively). NSC 663284 poorly inhibits other phosphatases, including Vaccinia virus VH1-related (IC50 = 4.0 μM), PTP1B (no inhibition), and the mitogen-activated protein kinase phosphatases (MKP) MKP-1 or -3 (no inhibition). By inhibiting Cdc25 isoforms, NSC 663284 prevents the dephosphorylation and activation of Cdk1 and Cdk2,3,4 arrests cells at both G1 and G2/M phases,3 and prevents the proliferation of several human tumor cell lines. SPS8I1 is an inhibitor of SETD8 with cellular activity. It also acts as a Cdc25 phosphatase inhibitor.
SPS-4251, also known as AS-77 and PAP-1, is a KCNA3 (Potassium voltage-gated channel, shaker-related subfamily, member 3) channel blocker potentially for the treatment of plaque psoriasis. Kv1.3 channels regulate the activation/proliferation of effector memory T cells and thus play a critical role in the pathogenesis of autoimmune diseases. PAP-1 reduced the secretion of TNFα by adipose tissue but had no effect on the secretion of IL-6. PAP-1 can also potentially inhibit the exocytosis of cytoplasmic granules from CD4(+)CD28(null) T cells.
SPU-106 is a novel specific PAK4 inhibitor, effectively inhibiting the invasion of SGC7901 cells without cytotoxicity, regulating the PAK4/LIMK1/cofilin and PAK4/SCG10 signaling pathways.